molecular formula C13H11BrN2O3 B11811654 Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate

Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate

Cat. No.: B11811654
M. Wt: 323.14 g/mol
InChI Key: RABOQUQZFDWGOA-UHFFFAOYSA-N
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Description

Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family This compound is characterized by the presence of a bromophenyl group, a formyl group, and an ethyl ester group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate and hydrazine hydrate, followed by cyclization to form the pyrazole ring . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, notable for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

  • Molecular Formula : C13H11BrN2O3
  • Molecular Weight : 323.14 g/mol

The compound features a pyrazole ring with a bromophenyl substituent and a formyl group, which contribute to its reactivity and biological activity. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.

1. Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro evaluations have shown promising results against various pathogens:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus0.22 - 0.25Strong inhibition
Escherichia coli0.5Moderate inhibition
Candida albicans1.0Moderate inhibition

Studies have demonstrated that the compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways, leading to bactericidal effects .

2. Anti-inflammatory Properties

Research has suggested that this compound may possess anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been investigated in cellular models:

  • Key Findings :
    • Reduction in TNF-alpha and IL-6 levels in treated macrophages.
    • Decreased expression of COX-2 and iNOS enzymes.

These findings indicate that the compound could be beneficial in treating inflammatory diseases by modulating immune responses .

3. Anticancer Activity

The anticancer potential of this compound has been explored in several cancer cell lines, including breast and lung cancer models:

Cancer Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)15Significant cytotoxicity
A549 (Lung)10Moderate cytotoxicity

The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation . Furthermore, combination studies with conventional chemotherapeutics like doxorubicin have shown synergistic effects, enhancing overall efficacy against resistant cancer types .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, demonstrated its superior antimicrobial activity compared to other derivatives. The study utilized minimum inhibitory concentration (MIC) assays to evaluate effectiveness against clinical isolates of Staphylococcus aureus and Escherichia coli, confirming its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with this compound significantly reduced joint swelling and pain scores compared to controls, suggesting its utility in managing inflammatory conditions .

Properties

Molecular Formula

C13H11BrN2O3

Molecular Weight

323.14 g/mol

IUPAC Name

ethyl 1-(4-bromophenyl)-4-formylpyrazole-3-carboxylate

InChI

InChI=1S/C13H11BrN2O3/c1-2-19-13(18)12-9(8-17)7-16(15-12)11-5-3-10(14)4-6-11/h3-8H,2H2,1H3

InChI Key

RABOQUQZFDWGOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1C=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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